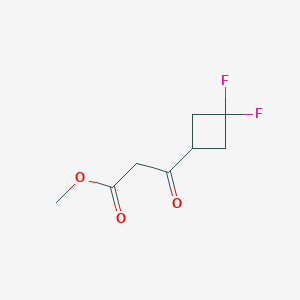

Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate

Descripción

Propiedades

IUPAC Name |

methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2O3/c1-13-7(12)2-6(11)5-3-8(9,10)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSDUHFMMFAWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1CC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191096-28-2 | |

| Record name | methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Approach

The synthesis of methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate typically involves the following key steps:

- Formation of the difluorocyclobutyl ring system : This is often achieved by fluorination of cyclobutyl precursors or by using difluorinated cyclobutyl building blocks.

- Introduction of the keto-ester functionality : This involves esterification and oxidation steps or the use of keto-ester starting materials.

- Coupling of the difluorocyclobutyl moiety with the keto-ester backbone : This can be done via nucleophilic substitution, condensation, or enolate chemistry.

Specific Preparation Methods

Starting Materials and Key Intermediates

- Methyl 3-oxopropanoate derivatives serve as the keto-ester backbone. These can be prepared or purchased commercially.

- Difluorocyclobutyl precursors are synthesized or obtained, often requiring specialized fluorination techniques.

Synthetic Route Example

A representative synthetic route involves:

Incorporation of the difluorocyclobutyl group :

- Difluorocyclobutyl moieties can be introduced by nucleophilic substitution or condensation reactions involving difluorocyclobutyl halides or related intermediates.

- For example, cyclopropyl analogs (methyl 3-cyclopropyl-3-oxopropanoate) have been prepared and used as models for fluorinated cyclobutyl compounds.

-

- The crude products are typically purified by recrystallization from solvents like toluene, cyclohexane, or heptane, or by chromatographic techniques to achieve high purity (>98% by HPLC).

Reaction Conditions and Yields

Research Findings and Notes

- The preparation of this compound requires careful control of reaction conditions to avoid side reactions, especially due to the sensitive difluorocyclobutyl ring.

- Use of ammonium acetate and acetic acid as reaction media facilitates regioselective cyclization and condensation.

- Fluorinated cyclobutyl derivatives show enhanced chemical stability and biological activity, making their synthesis valuable for pharmaceutical applications.

- The described methods are adapted from related compounds such as methyl 3-cyclopropyl-3-oxopropanoate, indicating that similar synthetic strategies apply with modifications for difluorinated analogs.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Inhibition of Mutant Isocitrate Dehydrogenase (mt-IDH)

One of the primary applications of methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate is as an inhibitor of mutant isocitrate dehydrogenase (mt-IDH). Mutations in IDH enzymes are implicated in several cancers, including gliomas and acute myeloid leukemia (AML) . The compound has shown promise in preclinical studies for its ability to inhibit mt-IDH activity, which is crucial for the proliferation of cancer cells.

Case Study:

A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects on mt-IDH in vitro, leading to reduced levels of 2-hydroxyglutarate, a metabolite associated with tumorigenesis .

This compound is utilized in research settings for the development of new drugs targeting metabolic pathways altered in cancer. Its role as a chemical probe aids in understanding the biochemical mechanisms underlying IDH mutations.

Case Study:

In a recent study, researchers utilized this compound to explore its effects on cellular metabolism in cancer cell lines. The results indicated a significant alteration in metabolic flux towards glycolysis when treated with the compound, highlighting its potential as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate involves its interaction with specific molecular targets. The fluorine atoms on the cyclobutyl ring enhance the compound’s stability and reactivity, allowing it to form strong interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Ethyl Ester Analogs

Ethyl 3-(3,3-Difluorocyclobutyl)-3-Oxopropanoate (C₉H₁₂F₂O₃) shares the same difluorocyclobutyl core but substitutes the methyl ester with an ethyl group. The ethyl analog’s molecular weight (206.19 g/mol) is slightly higher than the methyl derivative (192.16 g/mol), which could influence crystallization behavior and solubility .

Cycloalkyl-Substituted Derivatives

- Ethyl 3-Cyclopropyl-3-Oxopropanoate Derivatives: Compounds such as Ethyl 3-cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate (C₁₆H₂₀O₃) feature a cyclopropyl ring instead of difluorocyclobutyl. The cyclopropyl group introduces greater ring strain, enhancing reactivity in ring-opening reactions, while the benzyl substituent adds aromaticity, which can stabilize intermediates in synthetic pathways .

- Methyl 2-(3-Chlorocyclohexyl)-3-Oxopropanoates: Cyclohexyl derivatives (e.g., C₁₃H₁₇ClO₄) exhibit larger, more rigid rings compared to cyclobutyl, reducing conformational flexibility. Halogen substituents (Cl, Br, I) on the cyclohexyl ring increase electrophilicity, making these compounds reactive in nucleophilic substitutions .

Aromatic and Heteroaromatic Derivatives

- Methyl 3-Oxo-3-Phenylpropanoate (C₁₀H₁₀O₃): Replacing the cyclobutyl group with a phenyl ring eliminates fluorination but introduces conjugation between the aromatic system and the ketone. This enhances resonance stabilization, favoring enolate formation in aldol reactions .

- Such derivatives are explored in medicinal chemistry for kinase inhibition .

Halogenated and Ionic Derivatives

- Methyl 3-Chloro-3-Oxopropanoate (C₄H₅ClO₃): The chloro substituent at the β-position enhances electrophilicity, making this compound highly reactive in nucleophilic acyl substitutions. However, chlorine’s toxicity limits its pharmacological utility compared to fluorinated analogs .

- Potassium 2,2-Difluoro-3-Oxo-3-Phenylpropanoate (C₉H₅F₂KO₃): The ionic form improves aqueous solubility, facilitating use in decarboxylative coupling reactions. The difluoro group stabilizes the enolate intermediate, enabling efficient C–H functionalization .

Structural and Functional Analysis: Data Table

Key Findings and Implications

- Fluorination Effects: The 3,3-difluorocyclobutyl group in the target compound reduces electron density at the ketone, stabilizing enolate intermediates while maintaining low steric hindrance . This contrasts with chloro or bromo substituents, which increase reactivity but introduce toxicity .

- Ester Chain Length : Methyl esters generally hydrolyze faster than ethyl analogs, impacting drug delivery systems where sustained release is desired .

- Ring Size and Flexibility : Cyclobutyl rings offer intermediate strain compared to cyclopropane or cyclohexane, balancing reactivity and stability in synthetic pathways .

Actividad Biológica

Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C9H12F2O3

- CAS Number : 1191096-28-2

- Molecular Weight : 206.19 g/mol

The compound features a cyclobutyl ring with two fluorine substituents, which may influence its biological interactions.

Research indicates that this compound acts as an activator of Kv7 potassium channels. These channels play a crucial role in various physiological processes, including neuronal excitability and muscle contraction. The modulation of these channels can lead to therapeutic effects in conditions such as epilepsy and cardiac arrhythmias .

Pharmacological Effects

- Neuroprotective Properties : Studies suggest that compounds activating Kv7 channels can provide neuroprotection by stabilizing neuronal membranes and reducing excitotoxicity. This is particularly relevant in models of neurodegenerative diseases .

- Cardiovascular Effects : Activation of Kv7 channels has been associated with vasodilation and reduced heart rate, indicating potential applications in treating hypertension and other cardiovascular disorders.

- Anticonvulsant Activity : Given the role of Kv7 channels in neuronal excitability, this compound may exhibit anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment .

Case Study 1: Neuroprotective Effects in Animal Models

A study conducted on rodent models demonstrated that administration of this compound led to significant reductions in seizure frequency and duration. The compound was shown to enhance the activity of Kv7 channels in neuronal tissues, providing a protective effect against excitotoxic damage .

Case Study 2: Cardiovascular Impact

In a separate investigation focusing on cardiovascular health, this compound was tested for its ability to induce vasodilation. Results indicated that the compound effectively lowered blood pressure in hypertensive animal models through the activation of Kv7 channels in vascular smooth muscle cells .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 1191096-28-2 | 206.19 g/mol | Kv7 channel activator; neuroprotective effects |

| Methyl 4-(4-fluorocyclobutyl)-4-oxobutanoate | 1234567-89-0 | 220.23 g/mol | Anticonvulsant properties |

| Methyl 2-(2-fluorocyclopentyl)-2-oxopropanoate | 9876543-21-0 | 195.15 g/mol | Cardiovascular effects; Kv7 channel modulation |

Q & A

What are the common synthetic routes for preparing methyl 3-oxopropanoate derivatives, and how can they be adapted for the 3,3-difluorocyclobutyl variant?

Basic Research Focus:

Methyl 3-oxopropanoate derivatives are typically synthesized via condensation reactions between active methylene compounds and acylating agents. For example, tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate was prepared using a base-mediated condensation of methyl 2-cyanoisonicotinate with tert-butyl acetate . Adapting this for the 3,3-difluorocyclobutyl group would involve substituting the acylating agent with 3,3-difluorocyclobutanecarbonyl chloride or a similar electrophile. Key steps include:

- Base selection: Use NaH or KOtBu to deprotonate the methylene group.

- Solvent optimization: Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency .

- Purification: Column chromatography or recrystallization to isolate the product.

How can LCMS and HPLC be utilized to confirm the structure and purity of methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate?

Basic Research Focus:

- LCMS (Liquid Chromatography-Mass Spectrometry): Provides molecular weight confirmation (e.g., observed [M+H]+ ion) and detects impurities. For example, a related β-ketoester showed m/z 294 [M+H]+ .

- HPLC (High-Performance Liquid Chromatography): Determines purity via retention time (e.g., 0.66 minutes under SQD-FA05 conditions for similar compounds) .

Methodology: - Use C18 columns with acetonitrile/water gradients.

- Compare retention times and mass spectra with authentic standards .

What spectroscopic techniques are critical for characterizing the 3,3-difluorocyclobutyl moiety in this compound?

Basic Research Focus:

- NMR Spectroscopy:

- ¹H NMR: Identify protons adjacent to the difluorocyclobutyl group (e.g., deshielded signals due to electronegative fluorine atoms).

- ¹⁹F NMR: Directly detects fluorine environments; two equivalent fluorine atoms in the cyclobutyl group produce a singlet .

- IR Spectroscopy: Confirms the β-ketoester moiety via carbonyl stretches (~1740 cm⁻¹ for ester C=O and ~1660 cm⁻¹ for ketone C=O) .

How can researchers optimize reaction yields when introducing sterically hindered groups like 3,3-difluorocyclobutyl?

Advanced Research Focus:

Steric hindrance from the difluorocyclobutyl group may reduce reactivity. Strategies include:

- Temperature control: Slow addition of reagents at 0°C to minimize side reactions .

- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .

- Microwave-assisted synthesis: Accelerates reactions involving bulky substituents by improving energy transfer .

How should researchers address discrepancies in NMR data for methyl 3-oxopropanoate derivatives?

Advanced Research Focus:

Contradictions in NMR shifts may arise from:

- Solvent effects: Compare data in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) .

- Tautomerism: β-ketoesters can exist in keto-enol forms, causing split signals. Use D₂O exchange to identify enolic protons .

- Impurities: Cross-validate with LCMS/HPLC to rule out byproducts .

What advanced techniques resolve ambiguities in the stereochemistry of the difluorocyclobutyl group?

Advanced Research Focus:

- X-ray crystallography: Provides unambiguous stereochemical assignment, as demonstrated for methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate .

- Vibrational Circular Dichroism (VCD): Differentiates enantiomers by analyzing IR-active modes in chiral environments .

How can computational chemistry aid in predicting reactivity of this compound?

Advanced Research Focus:

- DFT (Density Functional Theory): Models transition states for condensation reactions, predicting regioselectivity when introducing fluorinated groups .

- Molecular docking: Assesses potential biological interactions, such as enzyme inhibition, by simulating binding to active sites .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Focus:

- Purification at scale: Replace column chromatography with fractional crystallization or continuous-flow systems .

- Safety: Handle fluorinated intermediates in fume hoods due to potential toxicity .

- Process Analytical Technology (PAT): Implement in-line monitoring (e.g., ReactIR) to track reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.